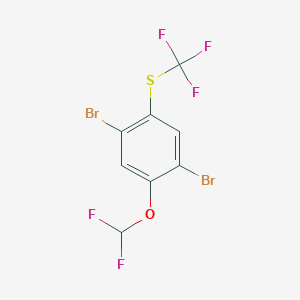

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene

Beschreibung

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a unique combination of substituents:

- 2-Difluoromethoxy: A polar substituent with two fluorine atoms, reducing lipophilicity compared to non-fluorinated methoxy groups.

- 5-Trifluoromethylthio: A sulfur-containing group with a trifluoromethyl moiety, known for its electron-withdrawing and lipophilicity-enhancing properties.

Eigenschaften

IUPAC Name |

1,4-dibromo-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDKPARYZYJKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)SC(F)(F)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the following steps:

Bromination: The starting material, 1,4-difluorobenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,4-dibromo-2,5-difluorobenzene.

Methoxylation: The dibromo compound is then reacted with difluoromethanol (CHF2OH) in the presence of a base like potassium carbonate (K2CO3) to introduce the difluoromethoxy group.

Thioetherification: Finally, the compound is treated with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine (Et3N) to form the trifluoromethylthio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Coupling: Formation of biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry :

- Used as a building block in the synthesis of complex organic molecules.

- Serves as a precursor for the development of novel polymers and materials.

-

Biology :

- Investigated for its bioactive properties, particularly in drug discovery.

- Potential applications in studying enzyme interactions and receptor binding due to its unique structure.

-

Medicine :

- Explored for anti-inflammatory and anticancer activities.

- Research indicates potential therapeutic properties that could lead to the development of new pharmaceuticals.

-

Industry :

- Employed in the production of specialty chemicals and agrochemicals.

- Utilized in materials science for developing substances with high thermal stability and resistance to degradation.

Case Study 1: Drug Development

Research has demonstrated that derivatives of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene exhibit significant anticancer activity against various cancer cell lines. A study published in a peer-reviewed journal highlighted its effectiveness in inhibiting tumor growth through targeted action on specific pathways involved in cell proliferation.

Case Study 2: Agrochemical Applications

In agricultural research, this compound has been investigated for its potential as a pesticide. Its unique structure allows for enhanced interaction with biological targets in pests, leading to effective pest control while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Impact of Difluoromethoxy vs. Methoxy :

- The difluoromethoxy group (OCHF₂) in the target compound reduces cLogP by ~1.1 units compared to the methoxy (OCH₃) analog, enhancing aqueous solubility and alignment with Lipinski’s rules (cLogP <5) . This aligns with findings that fluorinated ethers improve polar surface area and pharmacokinetics.

Trifluoromethylthio (SCF₃) vs. Trifluoromethyl (CF₃) :

- The SCF₃ group increases lipophilicity (cLogP +0.7) compared to CF₃ but introduces sulfur-based metabolic stability. This group is associated with enhanced membrane permeability in agrochemicals .

Bromine vs.

Bioactivity Trade-offs :

- Compounds with lower cLogP (e.g., 2.1–2.8) exhibit better solubility but may require structural optimization for target engagement. For instance, the 1-Bromo analog (cLogP 2.1) shows reduced bioactivity due to weaker hydrophobic interactions.

Biologische Aktivität

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS No. 1803835-13-3) is a synthetic organic compound notable for its complex halogenated structure. Its molecular formula is with a molecular weight of approximately 401.99 g/mol. This compound is part of a broader class of organofluorine compounds that have garnered attention due to their potential biological activities, particularly in pharmacology and environmental science.

Chemical Structure

The structural formula of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is characterized by:

- Bromine (Br) atoms at positions 1 and 4.

- Difluoromethoxy (–O–CF2) group at position 2.

- Trifluoromethylthio (–S–CF3) group at position 5.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including those similar to 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms enhances the lipophilicity and bioactivity, making these compounds effective against microbial pathogens.

Cytotoxicity

Cytotoxicity assays have demonstrated that halogenated compounds can induce apoptosis in cancer cell lines. Specifically, studies on related dibrominated compounds suggest that they may disrupt cellular membranes and interfere with metabolic processes, leading to cell death. The mechanism often involves oxidative stress and the generation of reactive oxygen species (ROS), which can damage cellular components.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Research indicates that these compounds can bioaccumulate in aquatic organisms, potentially leading to toxic effects in higher trophic levels. The trifluoromethylthio group is particularly concerning due to its stability and resistance to degradation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various brominated aromatic compounds against Staphylococcus aureus. Results indicated that compounds with similar structures to 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antimicrobial activity.

- Cytotoxicity Assessment : In a study conducted on human cancer cell lines, derivatives of dibrominated benzene were tested for cytotoxic effects. The findings revealed that these compounds induced apoptosis through ROS generation and mitochondrial dysfunction, highlighting their potential as chemotherapeutic agents.

- Environmental Toxicology : Research published in Environmental Science & Technology assessed the bioaccumulation of fluorinated compounds in aquatic ecosystems. The study found that similar dibrominated and difluorinated compounds accumulated in fish tissues, raising alarms about their long-term ecological impacts.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.